molecular formula C17H22O5 B566118 Mono-(4-methyl-7-oxooctyl)phthalate CAS No. 936022-00-3

Mono-(4-methyl-7-oxooctyl)phthalate

Cat. No.: B566118
CAS No.: 936022-00-3
M. Wt: 306.4 g/mol
InChI Key: UFUNVAIKYOYYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-(4-methyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4-methyl-7-oxooctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation, extraction, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Mono-(4-methyl-7-oxooctyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mono-(4-methyl-7-oxooctyl)phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Mono-(4-methyl-7-oxooctyl)phthalate involves its interaction with cellular receptors and enzymes. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones. It interferes with nuclear receptors in various neural structures, affecting brain functions and potentially leading to neurological disorders . The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mono-(4-methyl-7-oxooctyl)phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its hydrophobic and lipophilic nature makes it particularly suitable for applications requiring high solubility in organic solvents and compatibility with various polymers . Additionally, its potential as an endocrine disruptor and its effects on neurological processes set it apart from other phthalate esters .

Properties

CAS No.

936022-00-3

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-methyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)

InChI Key

UFUNVAIKYOYYBB-UHFFFAOYSA-N

SMILES

CC(CCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-])CCC(=O)C

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C

Synonyms

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester;  (7-oxo-MMOP), 7-oxo-MiNP; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.